1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry, particularly as kinase inhibitors or receptor modulators. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,5-dimethylphenyl group and at position 4 with a piperazine moiety bearing a 2-methoxyphenyl group. The 2,5-dimethylphenyl group enhances lipophilicity, while the 2-methoxyphenylpiperazine contributes to receptor binding specificity, likely targeting serotonin or dopamine receptors due to the piperazine pharmacophore .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-17-8-9-18(2)21(14-17)30-24-19(15-27-30)23(25-16-26-24)29-12-10-28(11-13-29)20-6-4-5-7-22(20)31-3/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSCCZFRGPLXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C25H27N7O
- Molecular Weight : 441.54 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP and interact with various kinases.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). For instance:
- Inhibition Potency : The compound exhibited IC50 values ranging from 0.3 to 24 µM against these targets .
- Mechanism of Action : It was found to induce apoptosis in cancer cell lines (e.g., MCF-7) by disrupting cell cycle progression and promoting DNA fragmentation .
2. Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have also been reported to possess anti-inflammatory properties:
- Prostaglandin Inhibition : Compounds in this class showed significant inhibition of prostaglandin E2 (PGE2), a key mediator in inflammation .
- Safety Profile : The LD50 values for acute toxicity were above 1100 mg/kg for most derivatives, indicating a favorable safety margin compared to standard anti-inflammatory drugs like Diclofenac .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | IC50 values of 0.3–24 µM against EGFR/VEGFR2 | |
| Anti-inflammatory | Significant PGE2 inhibition | |
| Acute Toxicity | LD50 > 1100 mg/kg |
Case Study: Anticancer Mechanism
In a study involving MCF-7 breast cancer cells:
Scientific Research Applications
Research indicates that compounds of this class exhibit a range of biological activities, including:
- Antidepressant Effects : The piperazine moiety is known for its role in the modulation of serotonin receptors, which are critical in the treatment of depression and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to potential antidepressant effects .
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of this compound could be effective against various cancer cell lines .
- Neuroprotective Properties : Some research has pointed towards the neuroprotective effects of similar compounds, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Research Applications
The compound's structure allows it to be utilized in various research contexts:
- Pharmacological Studies : Due to its potential effects on neurotransmitter systems, this compound can be used in pharmacological studies to investigate its effects on mood disorders and other neurological conditions.
- Drug Development : Its unique structure makes it a candidate for lead optimization in drug development processes aimed at creating new antidepressants or anticancer agents.
- Biochemical Assays : The compound can serve as a probe in biochemical assays to study receptor interactions and signaling pathways related to serotonin and other neurotransmitters.
Case Studies
While specific case studies on this exact compound may be limited due to its relatively recent identification, related compounds have shown promising results:
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit the growth of glioblastoma cells. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
- Case Study 2 : Another study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in animal models of Parkinson's disease. The results demonstrated improved motor function and reduced neuroinflammation compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
Aryl Group Modifications
- 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: 3,4-Dimethylphenyl at position 1; 2-fluorophenyl on piperazine. Molecular Weight: 402.477 g/mol.
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ():
Alkyl and Benzyl Substituents
Piperazine/Amine Moiety Modifications
- 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: 3,4-Dichlorobenzyl on piperazine.
- 1-(2,4-Dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: Piperidine instead of piperazine.
Structural and Pharmacokinetic Comparison Table
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
